3-nitro-N-[4-(5-{[(3-nitrophenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide
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Overview
Description
This compound features a benzimidazole core, which is known for its biological activity and is often found in pharmaceutical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[4-(5-{[(3-nitrophenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The nitro groups can be introduced via nitration reactions using nitric acid and sulfuric acid as reagents.
The coupling of the benzimidazole core with the nitrophenylcarbonyl group can be achieved through amide bond formation. This step often involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[4-(5-{[(3-nitrophenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The benzimidazole core is known for its biological activity, including antimicrobial and anticancer properties. This compound could be explored for similar activities.
Medicine: Potential use in drug development due to its structural similarity to known pharmacophores. It could be investigated for therapeutic applications.
Industry: Used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-nitro-N-[4-(5-{[(3-nitrophenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide would depend on its specific application. In biological systems, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The nitro and benzamide groups could play a role in modulating its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-nitro-1,2,4-triazol-5-one (NTO): A high-energy material with a heterocyclic ring structure, known for its thermal stability and insensitivity.
Indole derivatives: Compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, which exhibit anti-inflammatory and analgesic activities.
Uniqueness
3-nitro-N-[4-(5-{[(3-nitrophenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide is unique due to its combination of a benzimidazole core with nitro and benzamide functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H18N6O6 |
---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
3-nitro-N-[4-[6-[(3-nitrobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C27H18N6O6/c34-26(17-3-1-5-21(13-17)32(36)37)28-19-9-7-16(8-10-19)25-30-23-12-11-20(15-24(23)31-25)29-27(35)18-4-2-6-22(14-18)33(38)39/h1-15H,(H,28,34)(H,29,35)(H,30,31) |
InChI Key |
BPERJFCAQODQKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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